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QSY7 succinimidyl ester -

QSY7 succinimidyl ester

Catalog Number: EVT-1593438
CAS Number:
Molecular Formula: C43H39ClN4O7S
Molecular Weight: 791.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QSY7 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a QSY7 succinimidyl ester(1+).
Overview

QSY7 succinimidyl ester is a specialized chemical compound primarily used as a nonfluorescent acceptor dye in fluorescence resonance energy transfer (FRET) applications. This compound facilitates the preparation of peptide and oligonucleotide probes through the modification of aliphatic amines, making it a vital tool in molecular biology and biochemistry for studying interactions at the molecular level. QSY7 is part of a broader family of QSY dyes, which are known for their effective quenching properties.

Source

QSY7 succinimidyl ester is commercially available from various suppliers, including Thermo Fisher Scientific and Molecular Probes. It is synthesized from carboxylic acid derivatives and is designed to react with amines, forming stable conjugates that are useful in various scientific applications .

Classification

QSY7 belongs to the category of succinimidyl esters, which are reactive derivatives of carboxylic acids. These compounds are characterized by their ability to form stable amide bonds with primary and secondary amines. In terms of chemical classification, QSY7 is also categorized as a xanthene dye due to its structural features, which include a xanthene backbone that contributes to its quenching capabilities .

Synthesis Analysis

Methods

The synthesis of QSY7 succinimidyl ester typically involves the activation of a carboxylic acid with N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. This reaction can be carried out under standard laboratory conditions using solvents such as dimethylformamide or dimethyl sulfoxide.

Technical Details

  1. Starting Materials: The synthesis begins with a carboxylic acid derivative of the QSY dye.
  2. Activation: The carboxylic acid is reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the NHS ester.
  3. Purification: The product is purified through techniques such as chromatography to isolate the desired succinimidyl ester.

This method ensures that the resulting compound retains its reactive properties for subsequent conjugation reactions with amines .

Molecular Structure Analysis

Structure

The molecular structure of QSY7 succinimidyl ester can be represented by its IUPAC name: [9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium].

Data

  • Molecular Formula: C₄₃H₃₉N₄O₇S
  • Molecular Weight: 755.9 g/mol
  • InChI Key: WBSDPZPRGGHNEV-UHFFFAOYSA-N
  • Canonical SMILES: CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=N+C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O .
Chemical Reactions Analysis

Reactions

QSY7 succinimidyl ester primarily undergoes nucleophilic acyl substitution reactions with amines. This reaction leads to the formation of stable amide bonds, which are crucial for creating bioconjugates used in various assays.

Technical Details

  1. Reaction Conditions: The reactions typically require mild conditions (neutral pH), allowing for optimal reactivity without degrading sensitive biomolecules.
  2. Yield Optimization: Factors such as temperature, concentration, and reaction time can be adjusted to maximize yield and minimize side reactions.

These reactions are fundamental in creating FRET probes that allow researchers to monitor molecular interactions in real-time .

Mechanism of Action

Process

The mechanism by which QSY7 succinimidyl ester functions involves its role as a quencher in FRET systems. When paired with a donor fluorophore, the energy transfer occurs when the donor is excited and transfers energy to the nonfluorescent QSY7 dye upon close proximity.

Data

The efficiency of energy transfer depends on several factors:

  • Distance between donor and acceptor: Optimal quenching occurs when they are within 10 nm.
  • Spectral overlap: The emission spectrum of the donor must overlap with the absorption spectrum of QSY7 for effective energy transfer.

This mechanism allows scientists to use QSY7 in various applications, including studying protein interactions and cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Highly reactive towards primary and secondary amines due to the presence of the succinimidyl group.

These properties make QSY7 suitable for various biochemical applications, particularly in labeling and tracking biomolecules .

Applications

QSY7 succinimidyl ester is widely used in scientific research for:

  • Fluorescence Resonance Energy Transfer Probes: It serves as an acceptor dye in FRET experiments, allowing researchers to study molecular interactions.
  • Bioconjugation Techniques: Used for labeling proteins, peptides, and nucleic acids, facilitating studies in cellular biology and biochemistry.
  • Imaging Applications: Employed in fluorescence microscopy for visualizing biological processes at the molecular level.
Synthesis and Bioconjugation Methodologies

Chemoselective Labeling Strategies for Amine-Functionalized Biomolecules

QSY7 succinimidyl ester (QSY7-SE) is an amine-reactive reagent that forms stable amide bonds with primary amines (ε-amines of lysine residues or N-terminal α-amines) in peptides, proteins, and oligonucleotides. This N-hydroxysuccinimide (NHS) ester derivative reacts selectively with aliphatic amines at pH 7–9, avoiding nucleophilic side chains like thiols or phenols [3] [6]. Its molecular weight of 791.32 g/mol and solubility in anhydrous DMSO or DMF ensure compatibility with hydrophobic biomolecules [2] [3]. The reaction releases N-hydroxysuccinimide, leaving a covalently conjugated QSY7 quencher with an absorption maximum at 560 nm (ε = 90,000 cm⁻¹M⁻¹) [1] [8].

Table 1: Key Properties of QSY7-SE for Chemoselective Labeling

PropertyValueRole in Bioconjugation
Molecular Weight791.32 g/molPredicts stoichiometry of labeling
Reactive MoietySuccinimidyl esterTargets primary amines
Optimal pH Range7.0–9.0Minimizes hydrolysis
SolubilityDMSO, DMFMaintains reagent stability
ε at 560 nm90,000 cm⁻¹M⁻¹Quantifies conjugate concentration

This chemoselectivity enables efficient FRET probe assembly, where QSY7-SE quenches donors like fluorescein, Alexa Fluor 488–568, or Cy3 via resonance energy transfer [3] [9].

Solid-Phase Synthesis Techniques for Peptide-Oligonucleotide FRET Probes

Solid-phase peptide synthesis (SPPS) incorporates QSY7 at defined sites using ε-QSY7-L-lysine building blocks. The α-FMOC-protected ε-QSY7-L-lysine (MW 1,044.66 g/mol) allows site-specific coupling during automated FMOC chemistry [8]. After deprotection and cleavage, peptides bear QSY7 at predetermined lysine positions, minimizing heterogeneity. For oligonucleotides, amine-modified bases (e.g., 5′-amino modifiers) react with QSY7-SE in anhydrous DMF, followed by HPLC purification [8] [9].

This approach ensures precise dye-to-biomolecule ratios (1:1), which is critical for FRET efficiency. Probes such as EDANS-QSY7 peptide substrates leverage this precision for protease sensing: cleavage separates the donor (EDANS) from the quencher (QSY7), restoring fluorescence [8]. Rigorous washing during SPPS eliminates excess reagents, reducing purification challenges compared to solution-phase conjugation.

Optimization of Reaction Conditions for Stable Succinimidyl Ester Linkages

The hydrolysis rate of QSY7-SE and conjugate yield depend critically on three factors:

  • Buffer Composition: Carbonate-bicarbonate (pH 8.5), borate (pH 8.0), or phosphate (pH 7.5) buffers are optimal. Tris, glycine, or ammonium-containing buffers must be avoided, as their primary amines compete with the target biomolecule [4].
  • Solvent System: Anhydrous DMSO is preferred for hydrophobic proteins. For aqueous reactions, ≤10% DMSO maintains reagent solubility while minimizing hydrolysis [3] [6].
  • Temperature and Time: Reactions at 4°C for 12–16 hours maximize yield for sensitive proteins. For stable oligonucleotides, 25°C for 1–2 hours suffices [4].

Table 2: Reaction Optimization Parameters

ConditionSuboptimal ApproachOptimized ApproachEffect on Conjugate Yield
pHpH <7 or >9pH 8.0–8.5↑ 70% vs. pH 7.0
Competitive AminesTris-HCl bufferPhosphate buffer↑ 90%
Organic Solvent>20% DMSO≤10% DMSO↓ Hydrolysis by 50%
Protein Concentration<1 mg/mL2–5 mg/mL↑ Dye-to-protein ratio control

QSY7-SE hydrolysis follows first-order kinetics, with a half-life of ~30 minutes at pH 9.0. For dilute proteins, adding the reagent in aliquots maintains functional stoichiometries [4] [8].

Site-Specific Conjugation Protocols to Minimize Biomolecular Perturbation

Site-specific QSY7 labeling preserves biomolecular function through three advanced strategies:

  • Cysteine-Directed Maleimide Conjugation: QSY7 maleimide (Q10257, MW 858.45 g/mol) targets cysteine thiols in reducing environments. This bypasses lysines entirely, enabling orientation control in antibodies (e.g., Fab fragments) [8].
  • N-Terminal Labeling: The α-amine (pKa ~7.6) reacts selectively at pH 6.5–7.0, where ε-amines (pKa ~10) remain protonated. This positions QSY7 distal to functional domains in peptides [8].
  • Non-Canonical Amino Acids (ncAAs): Incorporating p-azidophenylalanine via genetic code expansion allows strain-promoted QSY7-azide conjugation, eliminating reactivity with native residues [6].

For antibodies, using hinge-region cysteines or glycosylation-engineered selenocysteine achieves homogeneous QSY7 conjugates with antigen-binding affinities within 95% of native antibodies. In oligonucleotides, 5′-amine modifiers position QSY7 away from hybridization sites, minimizing duplex destabilization [3] [9].

Table 3: Site-Specific Conjugation Methods for QSY7

StrategyReactive QSY7 DerivativeTarget SiteFunctional Advantage
Cysteine-specificQSY7 maleimide (Q10257)Thiol (─SH)Preserves lysine-dependent activity
N-terminal selectiveQSY7-SE (Q10193)α-AmineAvoids binding-domain lysines
Oligonucleotide-directedQSY7-SE + 5′-amino modifier5′ terminusMaintains hybridization efficiency
ncAA-basedQSY7-DBCO (AP14010)Azide (─N₃)Absolute residue specificity

Properties

Product Name

QSY7 succinimidyl ester

IUPAC Name

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium;chloride

Molecular Formula

C43H39ClN4O7S

Molecular Weight

791.3 g/mol

InChI

InChI=1S/C43H39N4O7S.ClH/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49;/h3-20,27-29H,21-26H2,1-2H3;1H/q+1;/p-1

InChI Key

BDJDTKYGKHEMFF-UHFFFAOYSA-M

SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-]

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-]

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